1-(5-Chloro-2-methylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
Description
Properties
IUPAC Name |
1-(5-chloro-2-methylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN3O2/c1-11-5-6-12(19)7-16(11)22-18(25)21-14-9-17(24)23(10-14)15-4-2-3-13(20)8-15/h2-8,14H,9-10H2,1H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOWQSZLNOQGJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(5-Chloro-2-methylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a urea derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C17H16ClFN4O
- Molecular Weight : 326.75 g/mol
- CAS Number : [insert CAS number if available]
The biological activity of this compound may be attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may act on:
- G Protein-Coupled Receptors (GPCRs) : These receptors play a crucial role in signal transduction and could be influenced by the compound's structural characteristics, potentially leading to alterations in intracellular signaling pathways .
- Enzyme Inhibition : The urea moiety is known to interact with various enzymes, possibly inhibiting their activity and thus affecting metabolic pathways.
In Vitro Studies
Several studies have evaluated the compound's efficacy against different cell lines and microorganisms:
- Anticancer Activity :
-
Antimicrobial Activity :
- In vitro assays indicated that the compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Growth inhibition rates were measured using Minimum Inhibitory Concentration (MIC) assays, revealing effective concentrations that inhibit bacterial growth significantly compared to controls .
Case Studies
- A study conducted on a series of urea derivatives highlighted the enhanced biological activity of compounds structurally similar to this compound. These derivatives showed promise as potential therapeutic agents due to their selective inhibition of cancer cell lines .
Data Summary
Comparison with Similar Compounds
Pyrrolidin-5-One Core Modifications
- 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxy-5-methylphenyl)urea (CAS 887466-28-6): Replaces the 3-fluorophenyl group with a 4-chlorophenyl and the 5-chloro-2-methylphenyl with a 2-methoxy-5-methylphenyl. Molecular weight: 384.8 g/mol (vs. 361.8 for the target compound) .
- 1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea (CAS 894018-78-1): Features a 3-methoxyphenyl on the pyrrolidinone and a 4-trifluoromethoxyphenyl on the urea. Molecular weight: 409.4 g/mol, significantly higher due to the trifluoromethoxy group . The trifluoromethoxy group introduces strong electron-withdrawing effects, which may influence receptor binding or metabolic stability.
Urea-Linked Aromatic Group Modifications
- 1-(3-Acetylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea (CAS 891105-06-9): Substitutes the 5-chloro-2-methylphenyl with a 3-acetylphenyl. Molecular weight: 355.4 g/mol (slightly lower than the target compound) .
- 1-(4-Cyanophenyl)-3-(3-fluorophenyl)urea (Compound 6a in Molecules 2013): Simpler structure with a 4-cyanophenyl group directly linked to urea. Molecular weight: 256.1 g/mol (significantly smaller) . The cyano group’s strong electron-withdrawing nature may enhance hydrogen-bonding capacity.
Thiazole and Piperazine Hybrid Derivatives
Compounds such as 11a–o (Molecules 2013) incorporate thiazole and piperazine moieties, resulting in higher molecular weights (e.g., 484.2 g/mol for 11a) . These structural additions likely improve binding affinity in biological systems but may reduce bioavailability due to increased steric bulk.
Patent-Derived Urea Analogues
The European patent (EP 4 121 415 B1) describes compounds like 1-(2,6-dichloropyridin-4-yl)-3-(2-hydroxymethylphenyl)urea, which replace aromatic phenyl groups with pyridinyl or hydroxymethylphenyl substituents .
Structural and Functional Implications
Molecular Weight and Lipophilicity
The target compound’s molecular weight (361.8 g/mol ) positions it within the range of drug-like molecules, whereas analogues with thiazole-piperazine hybrids (e.g., 534.2 g/mol for 11b) exceed typical thresholds for oral bioavailability . Chloro and methyl substituents on the target compound suggest moderate lipophilicity, whereas methoxy or hydroxymethyl groups (as in patent compounds) could improve solubility .
Electronic Effects of Substituents
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-(5-Chloro-2-methylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via a multi-step approach:
Step 1 : React 5-chloro-2-methylphenyl isocyanate with a pre-synthesized pyrrolidin-3-ylamine derivative (e.g., 1-(3-fluorophenyl)-5-oxopyrrolidin-3-amine) in an inert solvent like dichloromethane or toluene under reflux.
Step 2 : Use a base (e.g., triethylamine) to neutralize HCl generated during urea bond formation .
Optimization : Reaction temperature (60–80°C), solvent polarity, and stoichiometric ratios (1:1.2 for isocyanate:amine) are critical for maximizing yield (>70%). Monitor purity via HPLC and confirm regioselectivity using NOESY NMR.
Q. How can the molecular structure and crystallinity of this compound be validated?
- Methodology :
- Single-crystal X-ray diffraction (SC-XRD) : Grow crystals via slow evaporation in a solvent mixture (e.g., ethanol/DMF). Use SHELX software for structure solution and refinement, leveraging its robustness for small-molecule crystallography .
- Key parameters : Bond lengths (C=O: ~1.22 Å, N–H: ~1.01 Å) and dihedral angles between aromatic rings to confirm spatial arrangement. Compare with DFT-optimized structures for consistency .
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s reactivity?
- Methodology :
- Case study : If DFT calculations predict nucleophilic attack at the urea carbonyl but experimental data show no reaction, re-evaluate solvent effects (e.g., polar aprotic vs. protic) and steric hindrance from the 5-oxopyrrolidin moiety.
- Validation : Perform Hammett analysis to assess electronic effects of substituents (e.g., 3-fluorophenyl’s –I effect) on reactivity. Use kinetic isotope effects (KIEs) to probe reaction mechanisms .
Q. How does the 3-fluorophenyl group influence the compound’s binding affinity in target interaction studies?
- Methodology :
- Structure-activity relationship (SAR) : Synthesize analogs with substituent variations (e.g., 4-fluorophenyl, chlorophenyl) and compare binding constants (Kd) via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
- Computational docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). Validate fluorophenyl’s role in π-π stacking or hydrophobic interactions using mutagenesis studies .
Q. What analytical techniques are best suited for detecting degradation products under physiological conditions?
- Methodology :
- Forced degradation : Expose the compound to pH 7.4 buffer at 37°C for 48 hours. Analyze degradation products via LC-MS/MS with a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid).
- Identification : Compare fragmentation patterns with reference standards. Major degradation pathways may include hydrolysis of the urea bond or oxidation of the pyrrolidinone ring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
